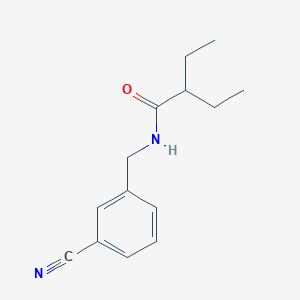

n-(3-Cyanobenzyl)-2-ethylbutanamide

説明

N-(3-Cyanobenzyl)-2-ethylbutanamide is an amide derivative characterized by a benzyl group substituted with a cyano (-CN) moiety at the meta (3-) position, linked to a branched 2-ethylbutanamide backbone. The molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 235.30 g/mol. This structural configuration positions the compound as a candidate for diverse applications in medicinal chemistry and material science, particularly in targeting enzymes or receptors sensitive to electronic and steric interactions .

特性

分子式 |

C14H18N2O |

|---|---|

分子量 |

230.31 g/mol |

IUPAC名 |

N-[(3-cyanophenyl)methyl]-2-ethylbutanamide |

InChI |

InChI=1S/C14H18N2O/c1-3-13(4-2)14(17)16-10-12-7-5-6-11(8-12)9-15/h5-8,13H,3-4,10H2,1-2H3,(H,16,17) |

InChIキー |

KSAVJMZMQPUNGF-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)C(=O)NCC1=CC(=CC=C1)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanobenzyl)-2-ethylbutanamide typically involves the reaction of 3-cyanobenzyl chloride with 2-ethylbutanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: On an industrial scale, the production of n-(3-Cyanobenzyl)-2-ethylbutanamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反応の分析

Types of Reactions: n-(3-Cyanobenzyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 3-cyanobenzoic acid derivatives.

Reduction: 3-aminobenzyl derivatives.

Substitution: Various substituted benzyl derivatives.

科学的研究の応用

n-(3-Cyanobenzyl)-2-ethylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of n-(3-Cyanobenzyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

The biological and chemical properties of N-(3-Cyanobenzyl)-2-ethylbutanamide can be contextualized through comparisons with structurally analogous compounds. Key variations include substitutions on the benzyl ring, modifications to the amide backbone, and halogen vs. cyano functional groups.

Substituent Effects on the Benzyl Group

The position and nature of substituents on the benzyl moiety significantly influence electronic properties, lipophilicity, and target interactions.

| Compound Name | Substituent (Position) | Key Properties |

|---|---|---|

| N-(3-Cyanobenzyl)-2-ethylbutanamide | -CN (3-position) | High polarity due to -CN; potential for dipole interactions and H-bonding. Moderate lipophilicity (LogP ~2.1). Meta substitution minimizes steric hindrance . |

| N-(4-Cyanobenzyl)-3,3-dimethylbutanamide | -CN (4-position) | Para-cyano group enhances electronic effects on the aromatic ring, altering binding affinity compared to meta isomers. Dimethylbutanamide increases steric bulk . |

| N-(3-Chlorobenzyl)-2-ethylbutanamide | -Cl (3-position) | Chlorine’s halogen bonding capability improves target selectivity. Higher lipophilicity (LogP ~3.0) enhances membrane permeability . |

| N-Benzyl-2-ethylbutanamide | -H (unsubstituted) | Lower polarity (LogP ~2.5) and reduced electronic effects. Flexible binding due to lack of substituents . |

Key Findings :

- Cyanobenzyl vs.

- Positional Isomerism : Meta-substituted derivatives (3-CN) exhibit distinct electronic profiles compared to para-substituted (4-CN) analogs, influencing interactions with planar or pocket-like binding sites .

Amide Backbone Modifications

Variations in the amide chain alter steric bulk, conformational flexibility, and metabolic stability.

| Compound Name | Amide Structure | Impact on Properties |

|---|---|---|

| N-(3-Cyanobenzyl)-2-ethylbutanamide | 2-Ethylbutanamide | Branched chain provides rigidity, reducing metabolic degradation. Enhances steric complementarity with hydrophobic targets . |

| N-(3-Cyanobenzyl)acetamide | Acetamide | Shorter chain increases flexibility but reduces stability. Lower molecular weight may improve bioavailability . |

| N-(3-Cyanobenzyl)-3,3-dimethylbutanamide | 3,3-Dimethylbutanamide | Increased steric hindrance from dimethyl groups limits conformational adaptability, potentially reducing off-target effects . |

Key Findings :

- Branched vs. Linear Chains : Branched chains (e.g., 2-ethylbutanamide) improve resistance to enzymatic hydrolysis, extending half-life in biological systems .

- Steric Effects: Bulky substituents on the amide backbone can enhance selectivity by preventing access to non-target binding pockets .

Functional Group Comparisons

The -CN group’s unique properties contrast with halogens and other electron-withdrawing groups.

| Compound Name | Functional Group | Key Interactions |

|---|---|---|

| N-(3-Cyanobenzyl)-2-ethylbutanamide | -CN | Forms dipole-dipole interactions and weak hydrogen bonds (e.g., with Ser/Thr residues in enzymes) . |

| N-(3-Fluorobenzyl)-2-ethylbutanamide | -F | Fluorine’s high electronegativity enhances electrostatic interactions but lacks H-bonding capability . |

| N-(3-Methoxybenzyl)-2-ethylbutanamide | -OCH₃ | Methoxy group donates electron density, reducing ring electrophilicity. May improve solubility . |

Key Findings :

- -CN vs.

- -CN vs. -OCH₃ : Methoxy groups increase solubility but reduce target affinity in hydrophobic environments .

生物活性

n-(3-Cyanobenzyl)-2-ethylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This compound is a derivative of amides, which are known for their diverse biological properties. This article reviews the biological activity of n-(3-Cyanobenzyl)-2-ethylbutanamide, synthesizing findings from patents, research studies, and pharmacological databases.

Chemical Structure and Properties

n-(3-Cyanobenzyl)-2-ethylbutanamide can be characterized by its structural formula, which includes a cyanobenzyl group attached to an ethylbutanamide backbone. The presence of the cyanide functional group is significant as it may enhance the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to n-(3-Cyanobenzyl)-2-ethylbutanamide exhibit potential as inhibitors of various cancer cell lines. Specifically, studies have shown that inhibitors targeting lysine demethylases (LSDs) and protein kinase C theta (PKC-Θ) can alter the proliferation and survival of cancer stem cells (CSCs) . These pathways are crucial for maintaining tumorigenicity and metastasis in various cancers.

Table 1: Biological Activities of Related Compounds

Neuroprotective Effects

The modulation of potassium ion channels has been highlighted as a therapeutic target for neuroprotection. Compounds with similar structures have shown efficacy in treating neurological disorders by regulating ion fluxes, which are critical in maintaining neuronal health . This suggests that n-(3-Cyanobenzyl)-2-ethylbutanamide may have potential applications in neuroprotection.

Table 2: Potential Therapeutic Applications

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。